Compound Description: This compound is a novel non-peptide CCR5 antagonist. It was synthesized by researchers investigating new potential treatments for HIV-1 infection, as CCR5 is a major coreceptor for HIV-1 entry into cells.
Compound Description: This compound is a non-peptide CCR5 antagonist investigated for its potential in HIV-1 prevention.
Compound Description: This group of compounds, disclosed in a patent, are investigated for their pharmaceutical applications, particularly in the treatment of pain, anxiety, and functional gastrointestinal disorders.
Compound Description: These compounds are the subject of a patent describing a process for their preparation. Specific details about their biological activity are not provided in the abstract.
Compound Description: This compound is the key component of a pharmaceutical composition described in a patent. The composition is intended for oral or rectal administration and aims to deliver a specific dose of the compound or its pharmaceutically acceptable salt.
Compound Description: This compound is a potent and selective Glycine Transporter 1 (GlyT1) inhibitor. It exhibits promising activity in rodent models for schizophrenia without causing significant central nervous system side effects.
Compound Description: These compounds are described in a patent for their potential therapeutic applications. The patent emphasizes their suitability for treatment but does not specify the targeted diseases.
Compound Description: This organic material was studied for its potential application in optical limiting devices. It exhibits decent optical limiting performance and acceptable thermal and mechanical stability.
Compound Description: This benzamide derivative acts as an agonist for the 5-HT4 receptor. A patent describes a cost-effective process for its preparation.
Compound Description: This compound effectively regulates leptin expression in 3T3-L1 adipocytes. In obese mice, it demonstrated significant reduction in body weight and liver weight, along with improvements in various serum lipid profiles.
Compound Description: This compound is a novel non-peptide CCR5 antagonist with a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L against the GTPγS activity.
Compound Description: This compound functions as a dopamine D3-preferring antagonist. It was used in experiments studying dopamine agonist-induced yawning in rats, helping to identify D3 and D2 receptor-mediated activities.
Compound Description: This compound acts as a CB1 receptor antagonist. It was used in studies investigating the immune modulation effects of anandamide, a cannabinoid receptor agonist.
Compound Description: This compound acts as a CB2 receptor antagonist and was used in conjunction with SR141716A to study the immune modulation effects of anandamide.
Compound Description: This compound is a salicylanilide derivative that inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It shows potential as a therapeutic agent for cancer treatment.
N-(1-benzyl-piperidin-4-yl)benzamides
Compound Description: This series of compounds are antagonists of dopamine D4 receptors. Research suggests that they could potentially be developed as atypical antipsychotics.
Compound Description: S-134 is a potent cyclin-dependent kinase 9 (CDK9) inhibitor with nanomolar growth inhibitory potential against various human cell lines.
Compound Description: t-AUCMB is a structural analog of sorafenib, a known multikinase inhibitor. This compound demonstrates strong cytotoxic activity against various cancer cell lines, despite inducing apoptotic events differently than sorafenib.
Compound Description: This compound is an analog of Compound 1, designed to improve metabolic stability by minimizing hydrolysis. It shows reduced clearance and a longer half-life in mice compared to Compound 1.
Compound Description: This compound is another analog of Compound 1, designed to improve metabolic stability. It exhibits decreased clearance and increased in vitro stability in plasma compared to Compound 1.
Compound Description: Designed to enhance metabolic stability, this analog of Compound 1 shows reduced clearance and improved stability in mouse plasma compared to Compound 1.
α-methyl-5-hydroxytryptamine (α-Me-5-HT)
Compound Description: α-Me-5-HT is a potent and selective agonist for the 5-HT2 receptor. It consistently stimulates contractions in human myometrial tissue.
Compound Description: Ketanserin is a selective antagonist for the 5-HT2A receptor. It effectively blocks the contractions induced by α-Me-5-HT in human myometrial tissue.
Compound Description: This compound is an oral fibrinogen receptor antagonist. A multikilogram synthesis method for this compound has been developed, indicating its potential for clinical development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.